4-(Bromomethyl)-2-ethyl-1,3-thiazole

Catalog No.
S14052597
CAS No.
M.F
C6H8BrNS
M. Wt
206.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-ethyl-1,3-thiazole

Product Name

4-(Bromomethyl)-2-ethyl-1,3-thiazole

IUPAC Name

4-(bromomethyl)-2-ethyl-1,3-thiazole

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

InChI

InChI=1S/C6H8BrNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3

InChI Key

JWUSMAHZPJIXPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CBr

4-(Bromomethyl)-2-ethyl-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The compound features a bromomethyl group at the fourth position and an ethyl group at the second position of the thiazole ring. Its molecular formula is C7H8BrN1S1C_7H_8BrN_1S_1 and it has a molecular weight of approximately 250.11 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the bromomethyl group and the biological activity associated with thiazole derivatives.

, primarily due to the bromomethyl substituent, which is susceptible to nucleophilic substitution reactions. Common types of reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, altering its electronic properties.
  • Ester Hydrolysis: If an ester functional group is present, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Thiazole derivatives, including 4-(Bromomethyl)-2-ethyl-1,3-thiazole, exhibit a range of biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Many thiazole compounds show efficacy against various bacterial and fungal strains.
  • Enzyme Inhibitors: These compounds can inhibit specific enzymes, making them candidates for drug development in treating diseases.
  • Anticancer Properties: Some thiazoles have demonstrated cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications .

The synthesis of 4-(Bromomethyl)-2-ethyl-1,3-thiazole typically involves several key steps:

  • Bromination: The introduction of the bromomethyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
  • Formation of Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving suitable precursors such as thioamides or thioketones.
  • Purification: The final product is usually purified through recrystallization or chromatographic techniques to obtain high purity .

4-(Bromomethyl)-2-ethyl-1,3-thiazole has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is explored for developing new drugs targeting various diseases.
  • Material Science: The compound may be utilized in creating materials with specific electronic properties due to its unique chemical structure .

Studies on the interactions of 4-(Bromomethyl)-2-ethyl-1,3-thiazole with biological targets have indicated that it can effectively bind to certain enzymes and receptors. This binding may lead to inhibition or modulation of their activity, which is crucial for its potential use in drug design. Interaction studies often involve techniques such as molecular docking and kinetic assays to evaluate binding affinities and mechanisms of action .

Several compounds share structural similarities with 4-(Bromomethyl)-2-ethyl-1,3-thiazole. These include:

Compound NameStructural FeaturesUnique Aspects
2-EthylthiazoleThiazole ring without bromomethyl groupLacks halogen functionality
4-BromothiazoleBromine at position four but no ethyl substituentNo alkyl substitution on nitrogen
4-(Chloromethyl)-2-ethyl-1,3-thiazoleChloromethyl instead of bromomethylDifferent halogen with potentially different reactivity
2-Ethyl-4-methylthiazoleMethyl group instead of bromomethylVariation in alkyl substitution

Uniqueness

The unique combination of both the bromomethyl and ethyl groups on the thiazole ring allows 4-(Bromomethyl)-2-ethyl-1,3-thiazole to exhibit diverse chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound in both synthetic chemistry and medicinal applications .

Traditional Nucleophilic Substitution Approaches in Thiazole Functionalization

Nucleophilic substitution remains a cornerstone for introducing bromomethyl groups into thiazole systems. The reaction typically involves treating 2-ethylthiazole derivatives with brominating agents such as hydrobromic acid (HBr) and paraformaldehyde under controlled conditions. This method leverages the electrophilic character of the thiazole’s methyl group, enabling bromine insertion via an SN2 mechanism.

Recent studies demonstrate that substituting HBr with N-bromosuccinimide (NBS) in dichloromethane at −10°C improves selectivity by minimizing over-bromination. A comparative analysis of bromination agents reveals that HBr in acetic acid achieves 78% yield, while NBS in tetrahydrofuran (THF) reaches 85% under analogous conditions (Table 1).

Table 1: Bromination Efficiency of 2-Ethylthiazole Derivatives

Brominating AgentSolventTemperature (°C)Yield (%)
HBr/AcOHAcetic Acid078
NBSTHF−1085
HBr (48%)H2O2562

The regioselectivity of bromination is further influenced by steric effects from the ethyl substituent at position 2, which directs electrophilic attack to the methyl group at position 4. Nuclear magnetic resonance (NMR) studies confirm this preference, with no detectable formation of 5-bromomethyl regioisomers under optimized conditions.

Novel [4+1] Cycloaddition Strategies for Bromomethyl-Thiazole Core Assembly

Cycloaddition methodologies offer a convergent route to construct the thiazole ring while simultaneously introducing bromomethyl functionality. The [4+1] cycloaddition between thioureas and α-bromo ketones has emerged as a powerful tool, enabling single-step synthesis of 4-(bromomethyl)thiazoles. For instance, reacting N-ethylthiourea with 3-bromo-2-butanone in the presence of ceric ammonium nitrate (CAN) generates the target compound in 72% yield.

Density functional theory (DFT) calculations reveal that the reaction proceeds via a stepwise mechanism: (1) formation of a thioamide intermediate, followed by (2) cyclization with concomitant bromine retention (Figure 1). This pathway avoids the need for post-synthetic bromination, reducing purification steps.

Figure 1: Proposed Mechanism for [4+1] Cycloaddition
$$
\text{Thiourea} + \alpha\text{-Bromo Ketone} \xrightarrow{\text{CAN}} \text{Thioamide Intermediate} \rightarrow \text{4-(Bromomethyl)thiazole}
$$

Notably, replacing CAN with iodine catalysts lowers yields to 58%, underscoring the importance of oxidizing agents in facilitating cyclization.

Microwave-Assisted Synthesis Optimization for Enhanced Regioselectivity

Microwave irradiation significantly accelerates thiazole syntheses while improving regiocontrol. A two-step protocol involving (1) condensation of ethylamine with dithiooxamide and (2) microwave-assisted bromomethylation achieves 89% yield in 15 minutes, compared to 12 hours under conventional heating. The rapid thermal activation suppresses side reactions, such as di-bromination, which typically occur at prolonged reaction times.

Key parameters influencing microwave efficacy include irradiation power and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance dielectric heating, achieving near-quantitative conversion (Table 2).

Table 2: Microwave Optimization for 4-(Bromomethyl)-2-ethyl-1,3-thiazole

SolventPower (W)Time (min)Yield (%)
DMF3001589
THF3002076
Ethanol2502568

In situ monitoring via Fourier-transform infrared spectroscopy (FTIR) confirms complete bromine incorporation within 10 minutes, aligning with computational predictions of reduced activation energy under microwave conditions.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

204.95608 g/mol

Monoisotopic Mass

204.95608 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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